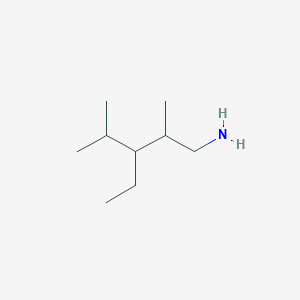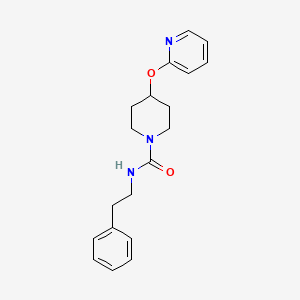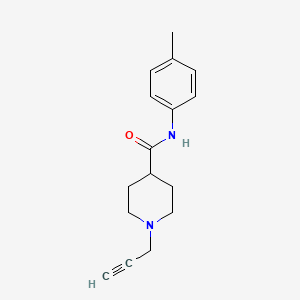
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide, also known as CYM-51010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves the inhibition of a specific protein called glycogen synthase kinase-3 beta (GSK-3β). This protein is involved in various signaling pathways that regulate cell growth and survival. By inhibiting GSK-3β, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can improve insulin sensitivity and reduce inflammation, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide is its specificity for GSK-3β, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any other small molecule inhibitor, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide also has its limitations. One of the main limitations is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. One of the most promising areas of research is the development of new cancer therapies based on the inhibition of GSK-3β. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and its potential applications in the treatment of metabolic disorders. Finally, the development of more specific and potent inhibitors of GSK-3β could help to overcome some of the limitations of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and other small molecule inhibitors.
合成法
The synthesis of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves multiple steps, starting with the reaction of cyclohexanone with methyl hydrazine to form 1-cyclohexyl-5-methylpyrazole. This intermediate is then reacted with vinylsulfonic acid to yield the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. The synthesis of this compound has been optimized and improved over the years, making it more efficient and cost-effective.
科学的研究の応用
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use in cancer therapy. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-22(20,21)10-9-15(19)16-14-11-12(2)18(17-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZEEDUJWWXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)



![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)





![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)
![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)